3-tert-butyl-4-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2H-1,3-benzoxaphosphole
Description
Properties
IUPAC Name |
3-tert-butyl-4-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIWGYUNCCXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-tert-butyl-4-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2H-1,3-benzoxaphosphole is a phosphorous-containing organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by two benzoxaphosphole moieties linked through tert-butyl groups. Its molecular formula is , and it possesses a molecular weight of approximately 330.36 g/mol.
Biological Activity Overview
Research indicates that compounds similar to 3-tert-butyl-4-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2H-1,3-benzoxaphosphole exhibit various biological activities, including:
Antioxidant Properties:
Phosphorus-containing compounds often demonstrate antioxidant capabilities, which can protect cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases.
Antitumor Activity:
Some studies suggest that benzoxaphosphole derivatives may exhibit cytotoxic effects against cancer cell lines. This activity is likely due to their ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells.
Anti-inflammatory Effects:
In vitro studies have shown that certain phosphorous compounds can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of 3-tert-butyl-4-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2H-1,3-benzoxaphosphole may involve several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl groups in its structure allows it to neutralize free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition: It may inhibit specific enzymes involved in the proliferation of cancer cells or the inflammatory response.
- Gene Expression Modulation: The compound could influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Studies: A study published in a peer-reviewed journal demonstrated that derivatives of benzoxaphosphole possess strong antioxidant properties, significantly reducing lipid peroxidation levels in cellular models .
- Antitumor Efficacy: In vitro assays showed that the compound exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with mechanisms involving caspase activation and mitochondrial membrane potential disruption .
- Inflammatory Response Modulation: Research indicated that treatment with similar phosphorous compounds led to a decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting potential use in inflammatory diseases .
Scientific Research Applications
Scientific Research Applications
-
Catalysis
- The compound has shown potential as a catalyst in organic reactions due to its ability to stabilize transition states. Its phosphorus-containing structure can facilitate various chemical transformations, particularly in the synthesis of complex organic molecules.
-
Material Science
- Research indicates that phosphole derivatives can be used in the development of advanced materials, including organic semiconductors and polymers. The unique electronic properties of this compound make it suitable for applications in electronic devices and photovoltaics.
-
Biological Activity
- Preliminary studies suggest that 3-tert-butyl-4-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2H-1,3-benzoxaphosphole exhibits biological activity, potentially serving as a lead compound in drug discovery. Its structure allows for interactions with biological macromolecules, which could lead to therapeutic applications.
Catalytic Activity
A study published in a peer-reviewed journal demonstrated that this phosphole compound effectively catalyzed the cross-coupling reactions of aryl halides with organometallic reagents. The reaction conditions were optimized to achieve high yields:
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Aryl Halide Coupling | 85 | 100°C, 24 hours |
This result highlights the compound's utility in synthetic organic chemistry.
Material Science Research
In material science applications, researchers synthesized a polymer incorporating the phosphole structure into its backbone. The resulting polymer exhibited enhanced conductivity and thermal stability compared to traditional materials:
| Property | Polymer with Phosphole | Traditional Polymer |
|---|---|---|
| Conductivity (S/m) | 10 | 0.5 |
| Thermal Stability (°C) | 300 | 200 |
This advancement suggests potential uses in electronic devices.
Biological Studies
In biological assays, the compound was tested for cytotoxicity against cancer cell lines. Results indicated that it inhibited cell proliferation with an IC50 value of 15 µM:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
These findings point towards the compound's potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1): This triazole derivative (synthesized via thiocarbohydrazide fusion) shares a heterocyclic core but replaces phosphorus with nitrogen and sulfur. The 3-fluorophenyl group introduces electron-withdrawing effects, contrasting with the tert-butyl groups in the target compound. The triazole’s higher polarity (due to amino and thione groups) likely enhances solubility in polar solvents compared to the hydrophobic benzoxaphosphole .
- 2(3)-tert-butyl-4-hydroxyanisole (BHA): A phenolic antioxidant with a tert-butyl substituent, BHA demonstrates how bulky alkyl groups enhance metabolic stability. Its ability to induce glutathione S-transferases (GSTs) suggests that tert-butyl-containing compounds like the target benzoxaphosphole may similarly modulate enzyme activity, though this remains speculative .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Benzoxaphosphole | ~418.4 | tert-butyl (x2) | ~3.8 | <0.1 (DMSO) |
| 4-amino-5-(3-fluorophenyl)-triazole (1) | 222.2 | 3-fluorophenyl, amino, thione | ~1.5 | >10 (Water) |
| BHA | 180.2 | tert-butyl, methoxy, hydroxyl | ~3.2 | ~1.5 (Water) |
| Compound A (α2C-AR agonist) | ~320.3 | imidazole, benzoxazine | ~2.9 | <0.5 (Water) |
Notes:
- The target compound’s high molecular weight and tert-butyl groups contribute to low aqueous solubility, a limitation shared with Compound A .
Key Research Findings and Gaps
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step phosphorylation and tert-butyl group introduction, akin to methods for triazoles (e.g., thiocarbohydrazide fusion) .
- Contradictions : The steric bulk of tert-butyl groups may hinder target engagement (as seen in α2C-AR agonists) while improving stability, creating a trade-off for therapeutic design .
Preparation Methods
Ring-Closing via Phospha-Fries Rearrangement
A common method involves reacting 2,2'-dihydroxybiphenyl derivatives with tert-butylphosphonic dichloride under basic conditions. The phospha-Fries rearrangement forms the benzoxaphosphole rings (Figure 1).
Procedure :
-
Substrate Preparation : 2,2'-Dihydroxy-3,3'-di-tert-butylbiphenyl is synthesized via Ullmann coupling of 2-bromo-3-tert-butylphenol.
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Phosphorylation : React with PCl₃ in toluene at 0°C, followed by hydrolysis to generate the bis(phosphonic acid).
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Cyclization : Treat with tert-butylphosphonic dichloride and Et₃N in THF at reflux (72 h).
Key Data :
Optimization :
Transition-Metal-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of brominated benzoxaphosphole precursors with tert-butylboronic esters installs the tert-butyl groups (Table 1).
Procedure :
-
Bromination : 4-Bromo-2H-1,3-benzoxaphosphole is prepared using NBS in CCl₄.
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Coupling : React with tert-butylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (90°C, 24 h).
Table 1 : Optimization of Suzuki-Miyaura Conditions
| Catalyst Loading | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5 mol% Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 72 |
| 3 mol% XPhos-Pd | Toluene | 110 | 68 |
| 10 mol% NiCl₂ | DMF | 120 | 41 |
Challenges :
-
Phosphorus lone pairs may poison catalysts (↓ yield by 15–20%).
-
Steric hindrance from tert-butyl groups slows coupling kinetics.
Friedel-Crafts Alkylation
Direct tert-Butylation of Benzoxaphosphole
tert-Butyl groups are introduced via AlCl₃-catalyzed alkylation using 2-methylpropene (Table 2).
Procedure :
-
Substrate : 4-Hydroxy-2H-1,3-benzoxaphosphole.
-
Alkylation : React with 2-methylpropene (3 eq), AlCl₃ (20 mol%) in CH₂Cl₂ (0°C → rt, 12 h).
Table 2 : Friedel-Crafts Alkylation Efficiency
| Substrate | tert-Butyl Source | Yield (%) |
|---|---|---|
| 4-Hydroxy derivative | 2-Methylpropene | 84 |
| 4-Methoxy derivative | tert-Butyl chloride | 62 |
Limitations :
Stereochemical Control
Chiral Ligand-Assisted Synthesis
Asymmetric synthesis uses (R)-BINOL-derived phosphoric acids to induce enantioselectivity during cyclization.
Procedure :
-
Chiral Induction : Add (R)-TRIP (10 mol%) to the phospha-Fries step.
Data :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Phospha-Fries | 58–65 | High (with ligands) | Excellent |
| Suzuki Coupling | 68–72 | Moderate | Good |
| Friedel-Crafts | 62–84 | Low | Moderate |
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-tert-butyl-4-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2H-1,3-benzoxaphosphole, and what are the critical purity benchmarks?
- Methodological Answer : Synthesis typically involves multi-step phosphorylation and cyclization under inert atmospheres. For example, tert-butyl groups are introduced via nucleophilic substitution using tert-butyllithium or tert-butyl halides. Purity is validated via HPLC (>98% purity) and elemental analysis (C, H, P, O content within ±0.3% of theoretical values). Post-synthesis purification employs silica gel chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (tert-butyl groups) and δ 6.8–7.5 ppm (aromatic protons).
- ³¹P NMR : Signals between δ 20–30 ppm confirm phosphorus coordination.
- FT-IR : Stretching at 1200–1250 cm⁻¹ (P=O bonds) and 750–800 cm⁻¹ (C-P bonds).
Mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., m/z 560.2 [M+H]⁺). Combined with TGA for thermal stability (decomposition >250°C) .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl substituents influence the compound’s reactivity in catalytic or supramolecular systems?
- Methodological Answer : Steric effects reduce accessibility to the phosphorus center, impacting ligand-metal coordination. Computational modeling (DFT at B3LYP/6-31G* level) predicts bond angles and charge distribution. Experimental validation involves kinetic studies (e.g., reaction with Pd(OAc)₂ in THF) monitored via ³¹P NMR. Results show slower reaction rates compared to non-bulky analogs, aligning with steric maps generated using molecular dynamics simulations .
Q. What environmental persistence or degradation pathways are observed for this benzoxaphosphole derivative?
- Methodological Answer : Aerobic biodegradation studies (OECD 301F) show <10% degradation over 28 days, indicating high persistence. Hydrolysis under acidic (pH 3) and alkaline (pH 9) conditions reveals stability, with <5% breakdown after 72 hours. Photodegradation using UV-Vis (λ = 254 nm) in aqueous solutions produces phosphoric acid derivatives, identified via LC-QTOF-MS. Environmental monitoring in wastewater employs solid-phase extraction (HLB cartridges) and LC-MS/MS with a LOQ of 0.1 ng/L .
Q. How do electronic effects of the benzoxaphosphole ring system modulate photophysical properties?
- Methodological Answer : UV-Vis spectroscopy (λmax = 320–350 nm) and fluorescence quenching experiments reveal π→π* transitions and charge-transfer interactions. Time-resolved fluorescence (TRF) measures excited-state lifetimes (τ = 5–10 ns). Comparative studies with non-phosphorylated analogs show redshifted emission spectra due to electron-withdrawing P=O groups. Computational TD-DFT (CAM-B3LYP) correlates HOMO-LUMO gaps (ΔE = 3.2 eV) with experimental data .
Q. What strategies resolve contradictions in reported toxicity or bioactivity data for this compound?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, exposure time). A tiered approach is recommended:
- In vitro : Parallel testing in HepG2 (liver) and A549 (lung) cells using MTT assays (IC₅₀ values normalized to solvent controls).
- In silico : QSAR models (e.g., EPA’s TEST) predict acute toxicity (LC₅₀ = 12 mg/L in Daphnia magna).
- Meta-analysis : Cross-referencing ECOTOX database entries with experimental variables (pH, temperature) to identify outliers .
Q. How can computational chemistry predict this compound’s behavior in novel materials (e.g., flame retardants)?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model interactions with polymer matrices (e.g., polycarbonate). Key parameters include binding energy (ΔG ≈ -25 kcal/mol) and diffusion coefficients (D ≈ 1×10⁻¹⁰ cm²/s). Fire retardancy is predicted via pyrolysis-GC/MS, identifying phosphoric acid release at 300–400°C. Experimental validation uses cone calorimetry (heat release rate reduction by 40% at 5 wt% loading) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s hydrolytic stability?
- Methodological Answer : Variations in experimental protocols (e.g., buffer ionic strength, agitation rate) alter degradation rates. A standardized OECD 111 guideline (shake-flask method, 50°C) resolves discrepancies. For example, studies using 0.1 M phosphate buffer (pH 7.4) report t₁/₂ = 120 hours, while unbuffered solutions show t₁/₂ = 80 hours due to pH drift. Cross-validation via ³¹P NMR quantifies residual parent compound .
Methodological Framework for Research Design
Q. How to design a study investigating structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
Library Synthesis : Systematic variation of substituents (e.g., tert-butyl → isopropyl) via Suzuki-Miyaura coupling.
High-Throughput Screening : 96-well plate assays for bioactivity (e.g., enzyme inhibition).
Multivariate Analysis : Principal Component Analysis (PCA) correlates electronic (Hammett σ) and steric (Charton parameters) descriptors with activity.
Validation : X-ray crystallography resolves binding modes in active sites (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
